1-(4-Methoxyphenyl)-4-[(4-methylphenyl)thio]-6-oxo-3-pyridazinecarboxylic acid methyl ester
Description
Properties
IUPAC Name |
methyl 1-(4-methoxyphenyl)-4-(4-methylphenyl)sulfanyl-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-13-4-10-16(11-5-13)27-17-12-18(23)22(21-19(17)20(24)26-3)14-6-8-15(25-2)9-7-14/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMPKQJUJSNOBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC(=O)N(N=C2C(=O)OC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-4-[(4-methylphenyl)thio]-6-oxo-3-pyridazinecarboxylic acid methyl ester typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Substitution Reactions: The methoxyphenyl and methylphenylthio groups are introduced through nucleophilic substitution reactions using appropriate reagents.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-4-[(4-methylphenyl)thio]-6-oxo-3-pyridazinecarboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyridazine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Preliminary studies suggest that 1-(4-Methoxyphenyl)-4-[(4-methylphenyl)thio]-6-oxo-3-pyridazinecarboxylic acid methyl ester may possess significant anti-inflammatory and analgesic properties. These activities make it a candidate for therapeutic applications in pain management. Compounds with similar structural motifs have demonstrated effectiveness in reducing inflammation and pain, indicating that this compound could share these beneficial effects .
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound may confer distinct biological activities not present in other similar compounds. Understanding the structure-activity relationship is crucial for optimizing its therapeutic potential.
Drug Development
The compound's promising biological activities position it as a candidate for further development in medicinal chemistry. It may serve as a lead compound for designing new drugs aimed at treating inflammatory diseases, pain disorders, or infections. The exploration of its derivatives could yield compounds with improved efficacy and safety profiles .
Case Studies
Several case studies have reported on related compounds derived from similar structural frameworks:
- Cis-Lactam Derivatives : Research has shown that derivatives of this compound can be converted into cis-lactam forms, which are known to possess significant pharmacological properties, including antihypertensive effects .
- Optically Active Compounds : The resolution of racemic mixtures involving related compounds has led to the development of optically active forms with enhanced biological activity, suggesting that stereochemistry plays a vital role in their pharmacodynamics .
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-4-[(4-methylphenyl)thio]-6-oxo-3-pyridazinecarboxylic acid methyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally analogous molecules, emphasizing core differences, substituent effects, and functional properties.
Key Observations:
Structural Impact on Physicochemical Properties :
- The pyridin-2-ylsulfanyl substituent () introduces nitrogen heteroatoms, increasing polarity compared to the target compound’s 4-methylphenylthio group .
- Carboxylic acid derivatives () exhibit higher water solubility than ester analogs, influencing bioavailability .
Synthetic Challenges :
- Piperazine derivatives () demonstrate variable yields (15–43%), highlighting the sensitivity of synthesis to substituent bulk and electronic effects .
Safety Profiles :
- Ester-containing compounds () consistently show irritant properties, suggesting a common hazard for this functional group .
Biological Activity
1-(4-Methoxyphenyl)-4-[(4-methylphenyl)thio]-6-oxo-3-pyridazinecarboxylic acid methyl ester is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, and biological properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 378.43 g/mol. Its unique structure features a pyridazine ring, methoxy and methyl groups, and a thioether linkage, which may contribute to its biological activity. The presence of the methyl ester functional group enhances its solubility and bioavailability in biological systems, making it a promising candidate for therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods require precise control of reaction conditions to achieve high yield and purity of the final product. The general synthetic route includes:
- Formation of the Pyridazine Ring : Utilizing appropriate precursors to construct the pyridazine core.
- Introduction of Thioether Linkage : Employing thioether reagents to attach the methylphenyl group.
- Methyl Esterification : Converting the carboxylic acid to a methyl ester form to enhance solubility.
Anti-inflammatory and Analgesic Properties
Preliminary studies indicate that this compound exhibits significant anti-inflammatory and analgesic properties. These activities suggest potential applications in pain management therapies. For instance, compounds with similar structural motifs have been documented to inhibit inflammatory pathways, leading to reduced pain perception.
Antimicrobial and Anticancer Activities
Research into structurally related compounds has shown promising antimicrobial and anticancer activities. The thioether group in this compound is known to enhance interaction with biological targets, potentially leading to effective treatments against various pathogens and cancer cells. A comparative analysis of similar compounds highlights this potential:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Pyridazine ring, methoxy group, thioether | Potential anti-inflammatory activity |
| 2-[(3-methylphenyl)thio]nicotinic acid | Nicotinic structure with thioether | Neuroactive properties |
| 2-(4-methylphenyl)-3-pyridinecarboxylic acid | Simple pyridine structure | Antimicrobial activity |
| 1-(4-chlorophenyl)-6-thiopyridazine | Chlorinated phenyl group | Potential anticancer properties |
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Anti-inflammatory Studies : In vitro assays demonstrated that derivatives similar to this compound significantly inhibited pro-inflammatory cytokine production in macrophages.
- Anticancer Research : Animal models have shown that compounds with thioether linkages exhibit enhanced tumor suppression compared to their non-thioether counterparts.
Q & A
Q. How can the synthesis of this compound be optimized for higher yield and purity?
Methodological Answer : The synthesis of pyridazine derivatives often involves cyclization reactions or modifications of precursor molecules. For example, cyclization steps using thioureas or isoxazolyl intermediates (as seen in analogous Biginelli reactions ) can be adapted. Key parameters include:
- Catalyst selection : Acidic or basic conditions (e.g., HCl or NaOEt) to facilitate cyclization .
- Temperature control : Reactions performed at 80–100°C for 12–24 hours to ensure complete conversion .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .
Reference the safety protocols for handling thiourea derivatives, as outlined in safety data sheets .
Q. What analytical techniques are recommended for structural characterization?
Methodological Answer :
- NMR spectroscopy : Use - and -NMR to confirm substitution patterns, particularly the methoxyphenyl and methylthio groups. Compare chemical shifts with structurally similar pyridazine derivatives .
- X-ray crystallography : For unambiguous confirmation of the 3D structure, as demonstrated for related compounds (e.g., Acta Cryst. E data for pyridazine-carbonitrile derivatives) .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for the ester and thioether moieties .
Q. How does the compound’s solubility impact formulation for in vitro studies?
Methodological Answer :
- Solvent screening : Test solubility in DMSO (common stock solution), ethanol, and acetonitrile. UV-Vis spectroscopy (λmax ~216 nm, as per mycophenolic acid ester analogs) can quantify solubility .
- Stability assessment : Monitor degradation in aqueous buffers (pH 4–9) using HPLC with C18 columns .
Advanced Research Questions
Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer :
- Kinetic studies : Track the thioether group’s susceptibility to oxidation or displacement using -NMR in DMSO-d6 with controlled addition of HO or nucleophiles .
- DFT calculations : Model transition states for reactions at the pyridazine ring’s electron-deficient positions (e.g., C-4 thioether group) to predict regioselectivity .
Q. Can computational modeling predict its binding affinity for biological targets?
Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases or phosphatases). Focus on the methoxyphenyl and thioether motifs as potential pharmacophores .
- ADMET profiling : Predict metabolic stability using CYP450 isoform models (e.g., CYP3A4) and intestinal permeability via the Caco-2 cell model .
Q. How does the compound’s stereoelectronic profile influence its in vitro biological activity?
Methodological Answer :
- SAR studies : Synthesize analogs with modified substituents (e.g., replacing the methylthio group with sulfoxide/sulfone) and test inhibition of kinases or proteases .
- Electron density mapping : Use electrostatic potential maps (derived from X-ray data) to correlate charge distribution with activity .
Q. What strategies resolve conflicting crystallographic data for polymorphic forms?
Methodological Answer :
Q. How can contradictory bioactivity data across studies be systematically addressed?
Methodological Answer :
Q. What advanced techniques validate degradation pathways under stressed conditions?
Methodological Answer :
Q. How can researchers design experiments to probe the compound’s thermal stability?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
